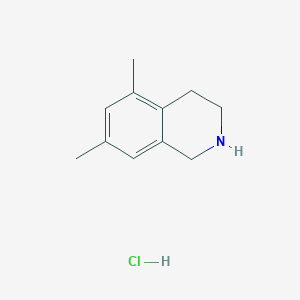

5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción

5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (5,7-Dimethyl-THIQ HCl) is a tetrahydroisoquinoline (THIQ) derivative characterized by methyl substituents at the 5- and 7-positions of the isoquinoline ring.

Propiedades

IUPAC Name |

5,7-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-5-9(2)11-3-4-12-7-10(11)6-8;/h5-6,12H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLMBFVLEFTALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCNCC2=C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the hydrogenation of isoquinoline derivatives. One common method is the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes to form tetrahydroisoquinoline structures . The reaction conditions often include acidic environments and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often involves crystallization and recrystallization techniques to obtain the hydrochloride salt form.

Análisis De Reacciones Químicas

Types of Reactions

5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Reduction: It can be reduced to form decahydroisoquinoline derivatives.

Substitution: N-alkylation reactions with benzyl amines and halo acetophenones can produce substituted tetrahydroisoquinolines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, selenium dioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Alkyl halides, benzyl amines, and acetophenones under basic conditions.

Major Products Formed

Oxidation: Nitrones.

Reduction: Decahydroisoquinoline derivatives.

Substitution: Substituted tetrahydroisoquinolines.

Aplicaciones Científicas De Investigación

Synthetic Pathways

The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through several methods. One notable synthetic approach involves the use of various starting materials and reagents that facilitate the formation of the tetrahydroisoquinoline structure while ensuring high purity and yield .

Neuropharmacological Studies

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. Specifically, this compound has been studied for its potential effects on neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It may modulate neurotransmitter systems and exhibit antioxidant activity .

Antidiabetic Effects

Recent studies have shown that certain tetrahydroisoquinoline derivatives can act as partial agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. For instance, a derivative similar to this compound demonstrated significant reductions in plasma glucose levels in insulin-resistant mouse models .

Anticancer Properties

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies suggest that it may inhibit cancer cell growth by inducing apoptosis or cell cycle arrest . The mechanism of action is believed to involve the modulation of signaling pathways associated with cell survival and proliferation.

Analytical Methods for Detection

To effectively study the biological applications of this compound, robust analytical methods are essential. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) have been employed for the qualitative detection of this compound in biological samples . Validation parameters include selectivity and specificity to ensure accurate results.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that treatment with this compound led to reduced oxidative stress markers and improved cognitive function compared to control groups .

Case Study 2: Antidiabetic Activity

In another study focused on diabetic mice treated with a tetrahydroisoquinoline derivative similar to this compound, researchers observed a significant decrease in fasting blood glucose levels after administration over a period of two weeks . This suggests potential therapeutic benefits for managing diabetes.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes like phenylethanolamine N-methyltransferase (PNMT), which plays a role in the biosynthesis of catecholamines . Additionally, it may modulate neurotransmitter systems, contributing to its neuroprotective effects .

Comparación Con Compuestos Similares

1-(4’-Dimethylaminophenyl)-6,7-Dimethoxy-THIQ Hydrochloride

- Structure: Contains a 4’-dimethylaminophenyl group and 6,7-dimethoxy substitutions.

- Activity : Demonstrates potent analgesic and anti-inflammatory effects. At 0.5 mg/kg, its anti-inflammatory activity is 3.3 times stronger than diclofenac sodium .

- Therapeutic Index : Higher than metamizole sodium and acetylsalicylic acid, suggesting improved safety .

- The dimethylaminophenyl group may contribute to CNS penetration .

6,7-Dimethoxy-THIQ Derivatives (e.g., Salsolinol)

- Structure : 6,7-Dihydroxy or dimethoxy substitutions.

- Activity: Salsolinol (6,7-Dihydroxy-THIQ): Neurotoxic in dopaminergic cells (e.g., PC12h), reducing tyrosine hydroxylase activity at 100 µM . 6,7-Dimethoxy-THIQ: Used in enzyme inhibitor studies; removal of methoxy groups (e.g., in ADAMTS-4 inhibitors) maintains activity while simplifying synthesis .

5-Trifluoromethyl-THIQ Hydrochloride

- Structure : 5-Trifluoromethyl substitution.

- Physicochemical Impact : The trifluoromethyl group increases electronegativity and metabolic stability compared to methyl groups .

- Therapeutic Relevance : Such substitutions are common in drug design to enhance bioavailability and resistance to oxidative metabolism.

5,7-Dichloro-THIQ Hydrochloride

Papaverine

- Structure : A naturally occurring THIQ with methoxy substitutions.

- Comparison : Highlights the importance of substituent positioning; 5,7-Dimethyl-THIQ HCl’s substitutions may favor different receptor interactions.

Actividad Biológica

5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (abbreviated as DMTHIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of DMTHIQ, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

DMTHIQ has the molecular formula C₁₁H₁₅N·HCl and features methyl groups at positions 5 and 7 on the isoquinoline ring. This structural configuration is significant as it influences the compound's biological properties and interactions with biological targets.

DMTHIQ's biological activity is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Notably, it acts as an inhibitor of phenylethanolamine N-methyltransferase (PNMT) , an enzyme involved in catecholamine synthesis. By inhibiting PNMT, DMTHIQ may modulate levels of norepinephrine and epinephrine in the body, potentially impacting mood regulation and stress responses.

Enzyme Interaction

- Inhibition of PNMT : Reduces catecholamine synthesis.

- Potential Neuroprotective Effects : May protect neurons from oxidative stress by modulating neurotransmitter levels.

Biological Activities

Research indicates that DMTHIQ exhibits several promising biological activities:

- Neuroprotective Effects : Studies have shown that DMTHIQ can protect neuronal cells from oxidative stress and apoptosis. It has been investigated for its potential role in treating neurodegenerative diseases such as Parkinson's disease .

- Antioxidant Activity : The compound demonstrates antioxidant properties that may contribute to its neuroprotective effects by scavenging free radicals .

- Antimicrobial Properties : Some studies suggest that DMTHIQ may possess antimicrobial activity against certain pathogens, although further research is needed to elucidate this aspect fully .

Case Studies and Experimental Data

- Neuroprotection in Animal Models :

- Oxidative Stress Reduction :

- Pharmacokinetic Profile :

Comparative Analysis

To better understand the unique properties of DMTHIQ compared to other tetrahydroisoquinoline derivatives, a comparative analysis is presented below:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound (DMTHIQ) | PNMT inhibition; antioxidant activity | Neuroprotection; potential antidepressant |

| Tetrahydroisoquinoline (parent compound) | Various enzyme interactions | Broad spectrum biological activities |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Similar enzyme interactions | Antimicrobial; neuroprotective |

Q & A

Basic: What synthetic routes are commonly used to prepare 5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

Methodological Answer:

The compound is typically synthesized via reductive amination of 5,7-dimethyl-1,2,3,4-tetrahydroisoquinoline precursors. Key steps include:

- Condensation : Reaction of substituted phenethylamines with aldehydes under acidic conditions to form Schiff bases.

- Cyclization : Intramolecular cyclization using catalysts like POCl₃ or polyphosphoric acid.

- Reduction : Hydrogenation or sodium cyanoborohydride-mediated reduction to yield the tetrahydroisoquinoline backbone.

- Salt Formation : Treatment with HCl in anhydrous conditions to form the hydrochloride salt.

Purification is achieved via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization .

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:

Structural verification employs:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at C5 and C7) and backbone integrity. For example, aromatic proton signals in the 6.8–7.2 ppm range indicate tetrahydroisoquinoline protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₆NCl).

- Elemental Analysis : Matches calculated C, H, N, and Cl percentages .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

- Solubility : Freely soluble in polar solvents (e.g., water, methanol, DMSO) due to the hydrochloride salt form. Limited solubility in non-polar solvents (e.g., hexane).

- Stability : Stable at room temperature when stored in airtight, light-protected containers. Degradation occurs under prolonged exposure to moisture or heat (>40°C), forming oxidation byproducts (monitored via HPLC) .

Advanced: How can researchers design experiments to assess its biological activity in enzyme inhibition studies?

Methodological Answer:

- Assay Design : Use purified enzymes (e.g., monoamine oxidases or kinases) with fluorogenic/colorimetric substrates.

- Kinetic Analysis : Measure IC₅₀ values via dose-response curves (e.g., 0.1–100 µM compound concentration).

- Controls : Include positive inhibitors (e.g., pargyline for MAO) and vehicle controls.

- Validation : Confirm specificity using knockout cell lines or competitive binding assays.

Refer to structural analogs (e.g., 6,7-dimethoxy derivatives) for mechanistic insights .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Combine NMR (e.g., DEPT-135 for quaternary carbons), 2D-COSY for proton coupling, and X-ray crystallography (if crystalline).

- Isomer Discrimination : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, which may exhibit distinct biological activities .

- Artifact Identification : Replicate synthesis under inert atmospheres to rule out oxidation artifacts .

Advanced: What strategies mitigate analytical challenges in impurity profiling?

Methodological Answer:

- LC-MS/MS : Detect trace impurities (e.g., <0.1%) using reverse-phase C18 columns and gradient elution (acetonitrile/0.1% formic acid).

- Reference Standards : Compare retention times and fragmentation patterns with pharmacopeial standards (e.g., USP-grade analogs) .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation pathways .

Advanced: How to optimize experimental conditions for studying its stability in biological matrices?

Methodological Answer:

- Matrix Preparation : Spike the compound into plasma/serum and incubate at 37°C.

- Sampling : Aliquot at timed intervals (0–24 hrs) and quench reactions with acetonitrile.

- Analysis : Quantify via UPLC-MS/MS, monitoring parent compound decay and metabolite formation (e.g., demethylated products).

- Data Interpretation : Use kinetic models (e.g., first-order decay) to calculate half-life .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., MAO-B).

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and Hammett constants to correlate structural features with activity.

- Validation : Cross-check predictions with experimental IC₅₀ values from enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.